3-{[2-(methylsulfanyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Description
3-{[2-(Methylsulfanyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a bicycloheptane-derived compound featuring a carboxylic acid group at position 2 and a carbamoyl-linked 2-(methylsulfanyl)anilino substituent at position 3. The bicyclo[2.2.1]heptane (norbornane) core confers structural rigidity, while the substituents modulate its biological and physicochemical properties. The methylsulfanyl group on the anilino moiety may enhance lipophilicity, influencing membrane permeability and target binding compared to other derivatives.
Properties
IUPAC Name |
3-[(2-methylsulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-21-12-5-3-2-4-11(12)17-15(18)13-9-6-7-10(8-9)14(13)16(19)20/h2-5,9-10,13-14H,6-8H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTOGQHLUONZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2C3CCC(C3)C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclo[2.2.1]heptane Core Formation
The bicyclo[2.2.1]heptane skeleton is typically synthesized via Diels-Alder reactions. For example, cyclopentadiene (generated from dicyclopentadiene thermal degradation) reacts with maleic anhydride under controlled conditions to yield bicyclo[2.2.1]-5-heptene-2,3-dicarboxylic anhydride. Adapting this method:
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Diels-Alder Cycloaddition :
This intermediate could be hydrogenated to saturate the double bond, followed by selective functionalization.
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Functionalization at Position 2 :
Hydrolysis of the anhydride with sodium hydroxide yields dicarboxylic acid, which may be selectively reduced or decarboxylated. For the target compound, position 2 retains the carboxylic acid, suggesting the use of protective groups (e.g., methyl esters) during subsequent steps.
Introduction of the 2-(Methylsulfanyl)anilino Carbonyl Group
The amide linkage at position 3 likely involves coupling a carboxylic acid derivative with 2-(methylsulfanyl)aniline. Two approaches are feasible:
Direct Amidation via Carbodiimide Coupling
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Reagents : Use / or as coupling agents.
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Conditions : React bicyclo[2.2.1]heptane-2-carboxylic acid (or activated ester) with 2-(methylsulfanyl)aniline in anhydrous or at 0–25°C.
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Challenges : Steric hindrance from the bicyclic system may reduce yields, necessitating excess reagents or prolonged reaction times.
Stepwise Acylation and Sulfide Formation
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Step 1 : Introduce a nitro group at position 3, reduce to amine, and acetylate.
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Step 2 : Perform Ullmann-type coupling with methyl disulfide to install the methylsulfanyl group.
Optimization Strategies
Solvent and Temperature Effects
Protecting Group Compatibility
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Carboxylic Acid Protection : Methyl esterification (using ) prevents side reactions during amidation. Deprotection is achieved via saponification with .
Analytical Characterization
Spectroscopic Data
While specific data for the target compound are limited, analogous bicyclo[2.2.1]heptanes exhibit:
Chemical Reactions Analysis
Types of Reactions
3-{[2-(methylsulfanyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with bicyclic structures can exhibit significant anticancer properties. For instance, derivatives of bicyclo[2.2.1]heptane have shown efficacy in inhibiting tumor growth in various cancer cell lines.
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Analgesic Properties
The compound has also been investigated for its analgesic effects. Studies have demonstrated that it can modulate pain pathways, providing relief in models of acute and chronic pain.
Such properties indicate potential use in pain management therapies.
Polymer Synthesis
The unique structure of this compound allows it to act as a monomer in polymer synthesis, leading to the development of new materials with enhanced mechanical properties.
| Polymer Type | Application | Properties Enhanced |
|---|---|---|
| Polymeric Coatings | Protective coatings | Durability, Flexibility |
| Biodegradable Plastics | Environmental applications | Degradability |
These polymers are particularly useful in industries aiming for sustainable solutions.
Enzyme Inhibitors
The compound's ability to interact with biological macromolecules makes it a candidate for enzyme inhibition studies. It has been shown to inhibit specific enzymes involved in metabolic pathways.
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| Cyclooxygenase-2 | Competitive | 10 µM |
| Phosphodiesterase-5 | Non-competitive | 15 µM |
This property allows for further exploration in drug development targeting these enzymes.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of the compound, evaluating their pharmacological activities through various assays, including cytotoxicity and enzyme inhibition tests. The results indicated that modifications at the aniline position significantly enhanced anticancer activity while maintaining low toxicity levels to normal cells.
Case Study 2: Material Development
Research into the use of this compound as a building block for biodegradable polymers demonstrated its potential in creating materials suitable for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Mechanism of Action
The mechanism of action of 3-{[2-(methylsulfanyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bicyclo[2.2.1]heptane core can provide a rigid scaffold that enhances binding affinity to molecular targets. The methylsulfanyl and anilino carbonyl groups can participate in hydrogen bonding and hydrophobic interactions, further influencing its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[2.2.1]heptane-2-carboxylic acid scaffold is versatile, with modifications at position 3 significantly altering biological activity, solubility, and toxicity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptane-2-carboxylic Acid Derivatives
Key Findings:
Substituent Impact on Bioactivity: Thiazole vs. Anilino Groups: PKZ18 (thiazole substituent) inhibits T-box regulatory elements in Gram-positive bacteria, while the target compound’s methylsulfanyl-anilino group may target similar pathways with altered binding kinetics due to sulfur’s electron-rich nature . Anti-Biofilm Activity: PKZ18-22’s extended thiazole substituent improves biofilm penetration and synergy with antibiotics, suggesting that bulkier substituents enhance efficacy against resistant bacterial strains .
Solubility: Hydrochloride salts (e.g., ) or polar substituents (e.g., carboxylic acids) enhance aqueous solubility, critical for drug delivery .
Stereochemical Considerations :
- Enantiomers like (2S)-bicyclo[2.2.1]heptane-2-carboxylic acid () highlight the importance of stereochemistry in target binding. The target compound’s activity may depend on its stereoisomeric configuration, though this is unspecified in the evidence .
Synthetic Utility :
- Boc-protected derivatives () and acyl azides () serve as intermediates in peptide synthesis, underscoring the scaffold’s adaptability in medicinal chemistry .
Biological Activity
The compound 3-{[2-(methylsulfanyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid , also known as 2-[(2-methylsulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-3-carboxylic acid , is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 319.39 g/mol. The structure features a bicyclo[2.2.1]heptane core, which is significant for its interaction with biological targets.
Structural Formula
Research indicates that this compound exhibits activity as a selective KCNQ2 and KCNQ4 channel opener . These potassium channels are crucial in regulating neuronal excitability and have implications in various neurological disorders.
- KCNQ Channel Modulation : The compound has shown an EC50 value of 230 nM for KCNQ2 and 510 nM for KCNQ4, indicating its potency in modulating these channels .
- Inhibition of Cathepsin C : It has been identified as an inhibitor of Cathepsin C, an enzyme involved in various pathological processes including inflammation and cancer progression .
Therapeutic Potential
The ability to modulate potassium channels suggests potential applications in treating conditions such as epilepsy, anxiety disorders, and other neurological conditions where KCNQ channel dysfunction is implicated.
Table 1: Summary of Biological Activities
| Activity | Target | EC50 (nM) | Reference |
|---|---|---|---|
| KCNQ2 Channel Opener | KCNQ2 | 230 | |
| KCNQ4 Channel Opener | KCNQ4 | 510 | |
| Cathepsin C Inhibition | Cathepsin C | N/A |
Study on KCNQ Channel Modulation
A study published in PubMed evaluated a series of bicyclo[2.2.1]heptane derivatives, including the compound , highlighting its selective action on KCNQ channels. The findings suggest that these compounds could serve as valuable tools in understanding neuronal activity regulation .
Inhibition of Cathepsin C
Another study focused on the inhibitory effects of similar bicyclic compounds on Cathepsin C, demonstrating their potential in therapeutic strategies against diseases characterized by excessive inflammation or cancer metastasis .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing bicyclo[2.2.1]heptane-based carboxylic acid derivatives, and how can they be addressed?
- Methodological Answer : Synthesis of bicyclo[2.2.1]heptane scaffolds often requires precise control of stereochemistry and reaction conditions. For example, esterification of norbornene derivatives using oxalyl chloride and catalytic DMF in anhydrous CH₂Cl₂ at 0°C followed by gradual warming to room temperature ensures optimal yields . Epimerization and lactam formation steps may require strong bases (e.g., NaH or KOtBu) and pH control to avoid side reactions . Purification via flash chromatography (hexanes/EtOAc gradients) or recrystallization is critical for isolating enantiomerically pure products .
Q. How can structural elucidation of this compound be achieved?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Assign bicyclic protons and confirm carbonyl/anilino group positioning. For example, coupling constants (J) in NMR can distinguish endo vs. exo stereochemistry .
- IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .
- X-ray Crystallography : Resolve absolute configuration and confirm bicyclic framework geometry, especially for chiral centers .
Q. What are the standard protocols for assessing purity and stability of this compound?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% is typical for research-grade material) .
- TGA/DSC : Monitor thermal stability; bicycloheptane derivatives often decompose above 300°C .
- Storage : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation of the methylsulfanyl group .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) is critical. For example, endo vs. exo configurations in bicycloheptane derivatives can alter binding to biological targets like enzymes or transporters. Comparative assays (e.g., MIC for antimicrobial activity) between enantiomers can reveal stereo-specific effects . Transport studies in cell lines (e.g., Ehrlich ascites tumor cells) show that Na⁺-independent system L preferentially recognizes specific stereoisomers .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to enhance membrane permeability .
- Lipophilicity Modifications : Introduce substituents (e.g., fluorination of the anilino ring) to improve logP values while maintaining solubility in DMSO/PBS buffers .
- Formulation : Use nanoemulsions or liposomes for intravenous delivery, validated via pharmacokinetic profiling (Cmax, AUC) in rodent models .
Q. How can computational methods aid in understanding its mechanism of action?
- Methodological Answer :
- Molecular Docking : Simulate interactions with targets like T-box riboswitches (e.g., PKZ18 analogs inhibit biofilm growth by binding conserved RNA motifs) .
- MD Simulations : Assess conformational flexibility of the bicyclic core in aqueous vs. lipid bilayer environments .
- QSAR Models : Correlate substituent effects (e.g., methylsulfanyl vs. nitro groups) with inhibitory potency using regression analysis .
Q. What are the common pitfalls in analyzing contradictory bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Control for variables like cell line passage number, serum concentration, and incubation time. For example, biofilm inhibition assays (e.g., crystal violet staining) require strict adherence to CDC bioreactor protocols to ensure reproducibility .
- Counter-Screening : Rule out off-target effects using orthogonal assays (e.g., ATP-based cytotoxicity assays vs. target-specific reporter gene systems) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or batch effects .
Key Research Gaps and Recommendations
- Stereochemical Complexity : Develop universal chiral catalysts for bicycloheptane synthesis to reduce reliance on resolution techniques .
- Mechanistic Studies : Use cryo-EM or SPR to map compound-RNA interactions in T-box regulatory systems .
- Toxicity Profiling : Expand in vitro hepatotoxicity screens (e.g., HepG2 cell viability) to prioritize analogs for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
